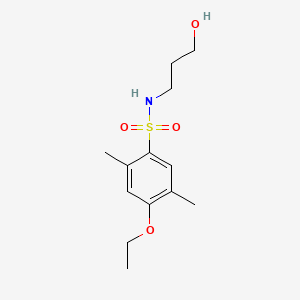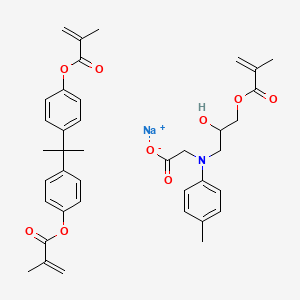
Gramicidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La gramicidine D est un antibiotique bactéricide composé d'un mélange de trois composés antibiotiques : les gramicidines A, B et C. Ces composés sont obtenus à partir de l'espèce bactérienne du sol Bacillus brevis. La this compound D est principalement utilisée comme antibiotique topique en raison de son activité hémolytique élevée, qui empêche son administration interne .
Applications De Recherche Scientifique
Gramicidin D has a wide range of scientific research applications. In chemistry, it is used as a model system for studying ion conduction and protein-lipid interactions. In biology, it is used to study the structure and function of ion channels. In medicine, gramicidin D is used as a topical antibiotic for treating skin lesions, surface wounds, and eye infections. It has also been studied for its potential use in combating antibiotic resistance and inhibiting SARS-CoV-2 PLpro .
Mécanisme D'action
Target of Action
Gramicidin, a potent antimicrobial peptide, primarily targets bacterial membranes . It exhibits high efficacy against most gram-positive bacteria and some gram-negative bacteria . The primary role of these targets is to maintain the integrity of the bacterial cell and regulate the transport of substances in and out of the cell.
Mode of Action
Gramicidin interacts with its targets by binding to and inserting itself into bacterial membranes . It has a strong preference for gram-positive cell membranes . This interaction results in the disruption and permeabilization of the membrane, where gramicidin acts as a channel . This channel formation changes the ion gradient across the bacterial cell membrane .
Biochemical Pathways
The action of gramicidin affects several biochemical pathways. It disrupts the ion concentration gradients of the plasma membrane and also localizes in the mitochondria, depolarizing the inner mitochondrial membrane . The diminished H+ gradient in the mitochondria inhibits ATP synthesis . This disruption of energy production pathways leads to cellular energy depletion .
Pharmacokinetics
It’s known that gramicidin is used primarily as a topical antibiotic , suggesting that its bioavailability may be localized and dependent on the application site.
Result of Action
The action of gramicidin leads to significant molecular and cellular effects. The disruption of the ion concentration gradients and the inhibition of ATP synthesis lead to cellular energy depletion . This energy depletion can induce G1 phase accumulation , leading to cell growth inhibition . In addition, the action of gramicidin is associated with the formation of hydroxyl radicals , which can cause further damage to the bacterial cell.
Action Environment
Like other antimicrobial peptides, the activity of gramicidin may be influenced by factors such as ph, temperature, and the presence of other ions or molecules
Analyse Biochimique
Biochemical Properties
Gramicidin plays a crucial role in biochemical reactions by forming transmembrane channels that allow the passage of monovalent cations such as sodium and potassium. This disrupts the ion gradient across the cell membrane, leading to cell death. Gramicidin interacts with various biomolecules, including lipid bilayers and membrane proteins. The interaction with lipid bilayers is particularly significant as it facilitates the formation of ion channels, which is essential for its antimicrobial activity .
Cellular Effects
Gramicidin exerts profound effects on various types of cells and cellular processes. It influences cell function by disrupting the ion gradients across the plasma membrane, leading to the loss of intracellular solutes such as potassium and amino acids. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. Gramicidin has been shown to inhibit oxidative phosphorylation and glycolysis, leading to a reduction in ATP levels and cellular energy depletion .
Molecular Mechanism
The molecular mechanism of gramicidin involves its insertion into bacterial membranes, where it forms transmembrane channels. These channels disrupt the membrane potential and permeability, leading to cell death. Gramicidin binds to and inserts itself into the lipid bilayer, forming a β-helix structure that spans the membrane. This structure allows the passage of monovalent cations, disrupting the ion gradient and leading to cellular dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gramicidin change over time. Gramicidin is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, gramicidin can degrade, leading to a reduction in its antimicrobial efficacy. Long-term studies have shown that gramicidin can cause persistent changes in cellular function, including alterations in membrane potential and ion gradients .
Dosage Effects in Animal Models
The effects of gramicidin vary with different dosages in animal models. At low doses, gramicidin can effectively inhibit bacterial growth without causing significant toxicity. At high doses, gramicidin can cause adverse effects such as hemolysis and toxicity to host cells. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial activity without causing harm to the host .
Metabolic Pathways
Gramicidin is involved in metabolic pathways related to ion transport and cellular energy production. It interacts with enzymes and cofactors involved in oxidative phosphorylation and glycolysis. By disrupting the ion gradients, gramicidin affects the metabolic flux and levels of metabolites such as ATP. This disruption can lead to cellular energy depletion and metabolic dysfunction .
Transport and Distribution
Gramicidin is transported and distributed within cells and tissues through its interaction with lipid bilayers. It is lipophilic and can easily pass through cell membranes. Gramicidin forms homo-dimers that function as ion channels, facilitating its transport across membranes. This distribution is crucial for its antimicrobial activity, as it allows gramicidin to reach and disrupt bacterial membranes .
Subcellular Localization
Gramicidin localizes to specific subcellular compartments, particularly the plasma membrane and mitochondria. In the plasma membrane, gramicidin forms ion channels that disrupt ion gradients. In mitochondria, gramicidin can depolarize the inner mitochondrial membrane, leading to inhibition of ATP synthesis and induction of mitophagy. These localization patterns are essential for its function as an antimicrobial agent .
Méthodes De Préparation
La gramicidine D est produite par la fermentation de Bacillus brevis. Le bouillon de fermentation est ensuite soumis à des procédés d'extraction et de purification pour isoler les composés antibiotiques. Les voies de synthèse impliquent l'utilisation de techniques de synthèse peptidique en phase solide pour assembler les peptides à 15 résidus avec des acides aminés D et L alternés .
Analyse Des Réactions Chimiques
La gramicidine D subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound D peut conduire à la formation de dérivés peptidiques oxydés .
Applications de recherche scientifique
La this compound D a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme système modèle pour étudier la conduction ionique et les interactions protéine-lipide. En biologie, elle est utilisée pour étudier la structure et la fonction des canaux ioniques. En médecine, la this compound D est utilisée comme antibiotique topique pour traiter les lésions cutanées, les plaies superficielles et les infections oculaires. Elle a également été étudiée pour son utilisation potentielle dans la lutte contre la résistance aux antibiotiques et l'inhibition de la PLpro du SRAS-CoV-2 .
Mécanisme d'action
La this compound D exerce ses effets en se liant aux membranes bactériennes et en s'y insérant, avec une forte préférence pour les membranes des cellules Gram-positives. Cela entraîne une perturbation et une perméabilisation de la membrane, agissant efficacement comme un canal. Les cibles moléculaires et les voies impliquées comprennent la formation de pores hélicoïdaux au sein de la bicouche lipidique, ce qui perturbe l'intégrité de la membrane et entraîne la mort des cellules bactériennes .
Comparaison Avec Des Composés Similaires
La gramicidine D est unique en raison de sa composition de trois composés antibiotiques différents et de sa capacité à former des pores hélicoïdaux dans les membranes bactériennes. Des composés similaires comprennent la this compound S, qui est un peptide cyclique ayant une activité antimicrobienne, et d'autres peptides antimicrobiens tels que la polymyxine B et la néomycine. Ces composés ciblent également les membranes bactériennes mais diffèrent dans leur structure et leur mécanisme d'action .
Propriétés
Key on ui mechanism of action |
Gramicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel). This leads to (i) loss of intracellular solutes (e.g., K+ and amino acids); (ii) dissipation of the transmembrane potential; (iii) inhibition of respiration; (iv) a reduction in ATP pools; and (v) inhibition of DNA, RNA, and protein synthesis, which leads to cell death. |
|---|---|
Numéro CAS |
1393-88-0 |
Formule moléculaire |
C96H135N19O16 |
Poids moléculaire |
1811.2 g/mol |
Nom IUPAC |
(2R)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C96H135N19O16/c1-50(2)36-71(105-79(118)48-102-93(128)80(54(9)10)103-49-117)86(121)104-58(17)84(119)113-82(56(13)14)95(130)115-83(57(15)16)96(131)114-81(55(11)12)94(129)112-78(43-62-47-101-70-33-25-21-29-66(62)70)92(127)108-74(39-53(7)8)89(124)111-77(42-61-46-100-69-32-24-20-28-65(61)69)91(126)107-73(38-52(5)6)88(123)110-76(41-60-45-99-68-31-23-19-27-64(60)68)90(125)106-72(37-51(3)4)87(122)109-75(85(120)97-34-35-116)40-59-44-98-67-30-22-18-26-63(59)67/h18-33,44-47,49-58,71-78,80-83,98-101,116H,34-43,48H2,1-17H3,(H,97,120)(H,102,128)(H,103,117)(H,104,121)(H,105,118)(H,106,125)(H,107,126)(H,108,127)(H,109,122)(H,110,123)(H,111,124)(H,112,129)(H,113,119)(H,114,131)(H,115,130)/t58-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1 |
Clé InChI |
NDAYQJDHGXTBJL-MWWSRJDJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC=O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)C(C(C)C)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





